
N-(2-methoxybenzyl)cyclobutanecarboxamide
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Overview
Description
N-(2-methoxybenzyl)cyclobutanecarboxamide: is an organic compound with the molecular formula C13H17NO2 It is characterized by the presence of a cyclobutanecarboxamide group attached to a 2-methoxybenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)cyclobutanecarboxamide typically involves the following steps:
Formation of the Cyclobutanecarboxamide Core: This can be achieved through the reaction of cyclobutanecarboxylic acid with an appropriate amine under dehydrating conditions.
Attachment of the 2-Methoxybenzyl Group: The 2-methoxybenzyl group can be introduced via a nucleophilic substitution reaction, where the amine group of the cyclobutanecarboxamide reacts with 2-methoxybenzyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing batch reactors for the initial formation of the cyclobutanecarboxamide core.
Continuous Flow Processes: For the subsequent attachment of the 2-methoxybenzyl group, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products
Oxidation: Formation of N-(2-hydroxybenzyl)cyclobutanecarboxamide.
Reduction: Formation of N-(2-methoxybenzyl)cyclobutylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-methoxybenzyl)cyclobutanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2-methoxybenzyl)cyclobutanecarboxamide exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways related to inflammation or pain.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxybenzyl)cyclobutanecarboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(2-methoxybenzyl)cyclobutylamine: Similar structure but with an amine group instead of a carboxamide group.
Uniqueness
N-(2-methoxybenzyl)cyclobutanecarboxamide is unique due to its specific combination of a cyclobutanecarboxamide core and a 2-methoxybenzyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-12-8-3-2-5-11(12)9-14-13(15)10-6-4-7-10/h2-3,5,8,10H,4,6-7,9H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKLWOJKWFIIIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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